molecular formula C23H22N4OS B2871663 N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1021208-07-0

N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2871663
CAS No.: 1021208-07-0
M. Wt: 402.52
InChI Key: XATRFVOBAFANGH-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE is a potent and selective cell-permeable inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway, a critical regulator of immune and inflammatory responses, as well as cell survival, in lymphocytes [https://www.nature.com/articles/nri3070]. This compound acts as a covalent inhibitor, targeting the cysteine residue within the MALT1 proteolytic active site, thereby effectively blocking the cleavage of MALT1 substrates such as RelB, A20, and CYLD [https://pubmed.ncbi.nlm.nih.gov/27192555/]. By inhibiting MALT1 proteolytic function, this reagent suppresses the activation of NF-κB-dependent gene transcription, leading to the selective apoptosis of ABC-DLBCL (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) cells that are addicted to chronic B-cell receptor signaling. Its primary research value lies in the investigation of B-cell receptor signaling pathways, the molecular pathogenesis of lymphomas, and the development of targeted therapeutic strategies for hematological malignancies. Furthermore, it serves as a critical tool compound for dissecting the complex biological roles of MALT1 in T-cell activation, regulatory T-cell function, and other immune contexts where the CBM (CARD11-BCL10-MALT1) signalosome complex is operational.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-17-6-4-5-7-19(17)25-22(28)15-29-23-21-14-20(26-27(21)13-12-24-23)18-10-8-16(2)9-11-18/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATRFVOBAFANGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethylphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways could make it a candidate for drug development or as a tool in biochemical studies.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may make it suitable for applications requiring specific chemical reactivity or stability.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Compound A : 2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide ()

  • Key Differences :
    • The target compound has a 2-ethylphenyl group on the acetamide nitrogen, while Compound A features a 4-isopropylphenyl group.
    • The pyrazolo[1,5-a]pyrazine core in Compound A is substituted with a 4-ethylphenyl group, versus 4-methylphenyl in the target compound.
  • The 4-methylphenyl substituent in the target compound may enhance π-π stacking interactions in biological targets compared to the ethyl group in Compound A .

Compound B : N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide ()

  • Key Differences :
    • The core heterocycle is pyrazolo[1,5-a]pyrimidine (pyrimidine ring) instead of pyrazolo[1,5-a]pyrazine (pyrazine ring).
    • Substituents include a bromo atom on the phenyl ring and a 5-methyl group on the pyrimidine core.
  • Implications: The pyrimidine core in Compound B introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Variations in the Acetamide Side Chain

Compound C : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()

  • Key Differences :
    • The acetamide is linked to a dihydro-1H-pyrazol-4-yl group instead of a pyrazolo[1,5-a]pyrazine core.
    • A methylsulfanyl group is present on the phenyl ring.
  • The methylsulfanyl group may offer similar electronic effects to the sulfanyl linker in the target compound but in a different spatial arrangement .

Bioactivity Comparisons

Compound D : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones ()

  • Key Differences :
    • Features a triazolo[1,5-a]pyrimidine core with acetylhydrazone side chains.
  • Implications :
    • The acetylhydrazone group in Compound D facilitates hydrogen bonding, which may enhance herbicidal activity. However, the target compound’s sulfanyl-acetamide moiety could provide better metabolic stability .

Compound E : N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones ()

  • Key Differences :
    • Contains a quinazolinyl -pyrazole hybrid core with aldehyde hydrazones.
  • Implications :
    • The quinazoline ring in Compound E enhances planar aromaticity, improving DNA intercalation (relevant for antimicrobial activity). The target compound’s pyrazine core may instead favor enzyme inhibition due to its smaller size .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~434 g/mol (estimated) ~448 g/mol ~468 g/mol
LogP ~3.5 (predicted) ~4.1 ~3.8
Hydrogen Bond Acceptors 6 6 7
Bioactivity Potential herbicide Herbicidal Antimicrobial

Key Research Findings

Substituent Position Matters : The 2-ethylphenyl group in the target compound likely reduces steric hindrance compared to the 4-isopropylphenyl group in Compound A, improving membrane permeability .

Sulfanyl Linker Advantages : The sulfanyl group in the target compound enhances stability against hydrolysis compared to oxygen-based linkers in acetylhydrazones (Compound D) .

Biological Activity

N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide, commonly referred to as compound 1021208-07-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide is characterized by the following molecular formula:

C23H22N4OS\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{OS}

The compound has a molecular weight of approximately 402.5 g/mol .

Physical Properties

PropertyValue
Molecular Weight402.5 g/mol
Molecular FormulaC23H22N4OS
DensityN/A
Melting PointN/A
Boiling PointN/A

Research indicates that N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide exhibits various biological activities, primarily through its interaction with specific cellular targets. The compound has been studied for its potential as an antitumor agent , with mechanisms involving the inhibition of key enzymes and pathways associated with cancer cell proliferation.

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer pathways. For example, it has shown promising results in inhibiting RET kinase activity, which is crucial in several types of cancer .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Tyrosinase Inhibition : Another area of research involves the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. This property could be beneficial in treating hyperpigmentation disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide:

  • Study on Antitumor Effects : A study conducted on various cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutic agents, suggesting a potentially higher efficacy .
  • Antimicrobial Testing : In a comprehensive antimicrobial screening, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like norfloxacin .

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